6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester

Overview

Description

Synthesis Analysis

Pinacol boronic esters, such as TFDPBPE, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

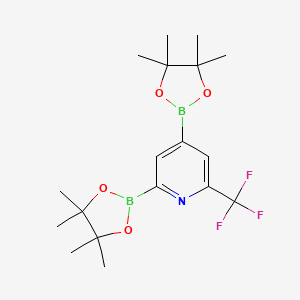

The molecular structure of TFDPBPE is characterized by the presence of a trifluoromethyl group and a pyridine ring, along with two boronic acid pinacol ester groups. The InChI code for this compound is 1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3.Chemical Reactions Analysis

Pinacol boronic esters, including TFDPBPE, are used in various chemical reactions. One notable reaction is the catalytic protodeboronation of these esters, which is achieved using a radical approach . This reaction, when paired with a Matteson–CH2–homologation, allows for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

TFDPBPE has a molecular weight of 399 g/mol. It is typically stored in a freezer to maintain its stability .Scientific Research Applications

Organic Synthesis Applications

Trifluoromethylated compounds, including those related to "6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester," are pivotal in organic synthesis due to their unique reactivity and ability to introduce trifluoromethyl groups into various molecular frameworks. Trifluoromethanesulfonic acid, for example, is utilized in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carbo- and heterocyclic structures, highlighting the significant role of trifluoromethylated reagents in constructing complex organic molecules (Kazakova & Vasilyev, 2017).

Environmental Science Applications

In environmental sciences, studies on the degradation and environmental impact of polyfluoroalkyl chemicals, which share the trifluoromethyl group with "6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester," provide insights into the persistence, bioaccumulation, and potential toxic effects of these compounds. Research on microbial degradation of polyfluoroalkyl chemicals suggests pathways for mitigating environmental contamination (Liu & Mejia Avendaño, 2013).

Material Science Applications

In material science, the synthesis and application of esters, including those derived from boronic acids, are crucial for developing high-performance synthetic lubricating oils and other materials. Esters of phosphoric acid with tricyclic alcohols, for instance, demonstrate improved lubricity and oxidation resistance, indicating the potential for "6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester" to contribute to advanced material formulations (Barabanova et al., 1976).

properties

IUPAC Name |

2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXSJKWEYULIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26B2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)

![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)

![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)